![molecular formula C16H16I2S2 B14216690 6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol CAS No. 823191-72-6](/img/structure/B14216690.png)
6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is a complex organic compound with the molecular formula C16H16I2S2 This compound is characterized by the presence of iodine and sulfur atoms attached to a biphenyl structure, which is further substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable solvent, such as chloroform or dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The iodine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include disulfides from oxidation, hydrogenated biphenyls from reduction, and various substituted biphenyl derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol involves its interaction with various molecular targets and pathways. The thiol groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The iodine atoms can participate in halogen bonding, influencing molecular recognition and binding events . These interactions can modulate biological processes and chemical reactions, making the compound a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’,6,6’-Hexamethylbiphenyl: Lacks iodine and thiol groups, making it less reactive.
4,4’-Diiodobiphenyl: Lacks methyl and thiol groups, resulting in different chemical properties.
3,3’-Dithiobiphenyl: Lacks iodine and methyl groups, affecting its reactivity and applications.
Uniqueness
6,6’-Diiodo-2,2’,4,4’-tetramethyl[1,1’-biphenyl]-3,3’-dithiol is unique due to the combination of iodine, thiol, and methyl groups on a biphenyl scaffold. This unique structure imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions, making it a valuable compound in various research fields .
Propiedades
Número CAS |
823191-72-6 |
|---|---|
Fórmula molecular |
C16H16I2S2 |
Peso molecular |
526.2 g/mol |
Nombre IUPAC |
4-iodo-3-(6-iodo-2,4-dimethyl-3-sulfanylphenyl)-2,6-dimethylbenzenethiol |
InChI |
InChI=1S/C16H16I2S2/c1-7-5-11(17)13(9(3)15(7)19)14-10(4)16(20)8(2)6-12(14)18/h5-6,19-20H,1-4H3 |
Clave InChI |
BZDJSJINRONDJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1S)C)C2=C(C=C(C(=C2C)S)C)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-fluorophenyl)-N-methyl-](/img/structure/B14216620.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
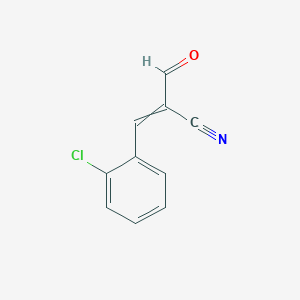
![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
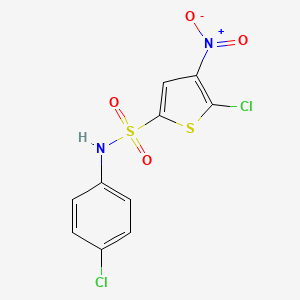
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
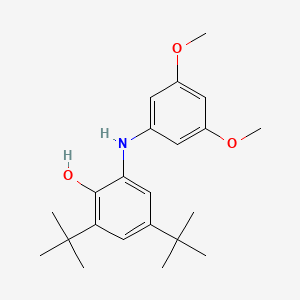
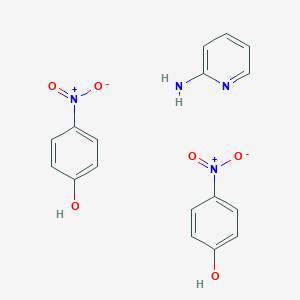
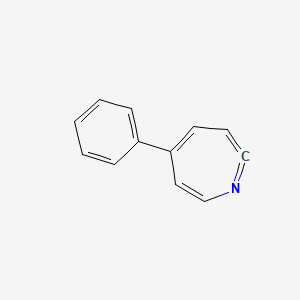
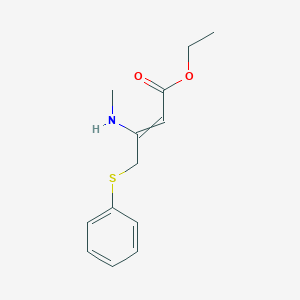
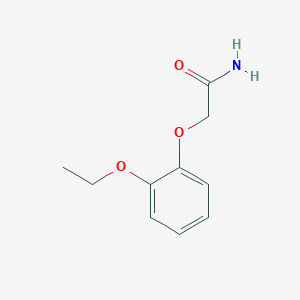
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
